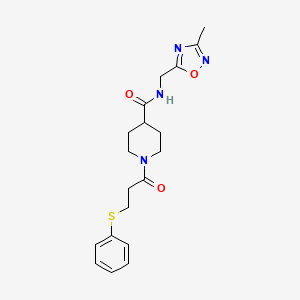
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(phenylthio)propanoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(phenylthio)propanoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(phenylthio)propanoyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its relevance in pharmacology and therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core substituted with a 1,2,4-oxadiazole ring and a phenylthio group. Its IUPAC name is this compound. The molecular formula is C16H20N4O2S.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of 1,2,4-Oxadiazole : This can be achieved through cyclization reactions involving amidoximes and carboxylic acids under dehydrating conditions.
- Benzamide Attachment : The oxadiazole intermediate is reacted with benzoyl chloride derivatives in the presence of bases to form the desired benzamide linkage.
- Final Modifications : Additional functional groups are introduced through various chemical reactions such as oxidation and reduction to enhance biological activity.
Biological Activity
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies indicate that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit cell proliferation and induce apoptosis in cancer cells. Research on similar oxadiazole derivatives has shown synergistic effects when combined with established chemotherapeutics like Paclitaxel .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- In Vitro Studies : Preliminary investigations have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The oxadiazole moiety is often linked to enhanced antimicrobial efficacy .
Anti-inflammatory Effects
Research into related compounds has shown promising anti-inflammatory effects:
- Experimental Models : In vivo studies using carrageenan-induced paw edema in rats revealed that oxadiazole derivatives could significantly reduce inflammation compared to standard treatments like Indomethacin .
Case Studies
Several studies have focused on the biological activity of oxadiazole derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticancer activity against prostate cancer cells with a mechanism involving apoptosis induction. |
| Study B | Showed effective antibacterial activity against E. coli and Pseudomonas aeruginosa with minimal inhibitory concentrations comparable to leading antibiotics. |
| Study C | Investigated anti-inflammatory properties in rat models, showing reductions in paw swelling comparable to traditional anti-inflammatory drugs. |
特性
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3-phenylsulfanylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-14-21-17(26-22-14)13-20-19(25)15-7-10-23(11-8-15)18(24)9-12-27-16-5-3-2-4-6-16/h2-6,15H,7-13H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJRXYZYUCJNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














